molecular formula C9H10ClNO2 B556624 3-chloro-L-phenylalanine CAS No. 80126-51-8

3-chloro-L-phenylalanine

Cat. No. B556624
CAS RN: 80126-51-8
M. Wt: 199.63 g/mol
InChI Key: JJDJLFDGCUYZMN-QMMMGPOBSA-N
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Description

3-chloro-L-phenylalanine is a non-proteinogenic L-α-amino acid that is L-phenylalanine in which one of the meta-hydrogens of the phenyl group has been replaced by a chlorine . It has the molecular formula C9H10ClNO2 .


Synthesis Analysis

The synthesis of L-phenylalanine and its derivatives has been a topic of interest in recent research. One study discusses the biosynthesis of L-phenylalanine from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The molecular structure of 3-chloro-L-phenylalanine consists of a benzene ring with a chlorine atom and an amino acid chain attached to it . The InChI string representation of its structure is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6 (4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m0/s1 .

Scientific Research Applications

  • Production Improvement : L-Phenylalanine is crucial in both food and medicinal applications. A study developed an in vitro system for quantitative investigation of phenylalanine biosynthesis in E. coli. This approach can improve the yield of phenylalanine, potentially applicable to 3-chloro-L-phenylalanine (Ding et al., 2016).

  • Phenolic Compound Production : The effect of different concentrations of L-phenylalanine on the accumulation of phenolic compounds in Tartary buckwheat sprouts was investigated. Such studies can be relevant for the understanding of 3-chloro-L-phenylalanine's effects on plant biochemistry (Seo et al., 2015).

  • Electrochemical Sensor Development : A novel electrochemical sensor for L-phenylalanine detection was developed using molecular imprinting techniques. This sensor could potentially be adapted for specific detection of 3-chloro-L-phenylalanine (Ermiş et al., 2017).

  • Gene Expression and Engineering : Genetic engineering of Escherichia coli was conducted to enhance L-Phenylalanine biosynthesis, which could be adapted for modified amino acids like 3-chloro-L-phenylalanine (Liu et al., 2018).

  • Biotransformation and Isotope Effects : The mechanisms of biotransformation of L-phenylalanine and its derivatives, including 3-chloro-L-phenylalanine, were investigated using kinetic and solvent isotope effect methods (Kańska et al., 2016).

  • Photocatalytic Degradation : The photocatalytic degradation of phenylalanine (Phe) in aqueous solutions was studied, which is relevant for understanding the environmental impact and degradation pathways of 3-chloro-L-phenylalanine (Elsellami et al., 2010).

  • Phenylalanine Ammonia Lyase (PAL) Research : Studies on PAL, which catalyzes the biotransformation of L-phenylalanine, provide insights into potential applications and modifications of 3-chloro-L-phenylalanine (MacDonald & D'Cunha, 2007).

  • Metabolic Engineering for Synthesis : Research on engineering Escherichia coli for enhanced production of L-phenylalanine using glucose could be applicable for the synthesis of derivatives like 3-chloro-L-phenylalanine (Báez-Viveros et al., 2004).

  • Electrochemical Sensors and Biosensors : The development of electrochemical sensors for phenylalanine electroanalysis could have implications for the specific detection and analysis of 3-chloro-L-phenylalanine (Dinu & Apetrei, 2020).

Future Directions

Future research directions could include further investigation into the biosynthesis of L-phenylalanine and its derivatives from inexpensive aromatic precursors . Additionally, the use of 3-chloro-L-phenylalanine as an internal standard in metabolomic studies suggests potential applications in this field .

properties

IUPAC Name

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375800
Record name 3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-L-phenylalanine

CAS RN

80126-51-8
Record name 3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Gloge, J Zoń, Á Kövári, L Poppe… - Chemistry–A European …, 2000 - Wiley Online Library
… '-chloro-l-phenylalanine: 45.3 min, 3'-chloro-l-phenylalanine: 48.0 min, 4'-chloro-l-phenylala… 2'-chloro-l-phenylalanine: 9.06 min, 3'-chloro-l-phenylalanine: 8.22 min, 4'-chloro-l-phenylala…
D Zhang, X Jing, W Zhang, Y Nie, Y Xu - RSC advances, 2019 - pubs.rsc.org
… For substrates with bulky groups, such as L-Phe, L-homophenylalanine, 2-chloro-L-phenylalanine, and 3-chloro-L-phenylalanine, which are aromatic amino acids, the PmLAAD–…
Number of citations: 23 pubs.rsc.org
Q Du, X Wang, J Chen, C Xiong, W Liu, J Liu… - Chemical …, 2023 - pubs.rsc.org
… (a) Quantitative curve of uric acid using 3-chloro-L-phenylalanine as an internal standard. (b) Age distribution of study participants. There is no significant difference between ADs (n = …
Number of citations: 3 pubs.rsc.org
DP Zhang, XR Jing, LJ Wu… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
… For substrates with bulky groups, such as l-Phe, l-homophenylalanine, 2-chloro-l-phenylalanine, 3-chloro-l-phenylalanine and 4-chloro-l-phenylalanine, which are aromatic amino acids…
J Yu, H Zhang, Y Li, S Sun, J Gao… - Biomedical …, 2017 - Wiley Online Library
… methanol solution was evaporated to dryness and the sample was re-suspended in 250 μL pre-cooling reagent (methanol–chloroform, 9:1) containing 1 μg/mL 3-chloro-l-phenylalanine …
SC Chang, LR Wang, DW Armstrong - Journal of Liquid …, 1992 - Taylor & Francis
Twenty five pairs of N-tert-butoxycarbonyl (Nt-Boc) protected racemic amino acids were separated using a hydroxypropyl derivatized β-cyclodextrin bonded phase column in the …
Number of citations: 56 www.tandfonline.com
Q Du, X Wang, J Chen, Y Wang, W Liu, L Wang, H Liu… - Analyst, 2023 - pubs.rsc.org
… 3-Chloro-L-phenylalanine was purchased from Aladdin Biochemical Technology Co., Ltd (… 3-Chloro-L-phenylalanine was prepared at a concentration of 10 mmol L −1 in 50% methanol …
Number of citations: 3 pubs.rsc.org
A Dreßen - docserv.uni-duesseldorf.de
Enantiopure non-natural amino acids are valuable building blocks for the production of chemicals and pharmaceuticals or are themselves pharmacologically active. Examples are 2-…
Number of citations: 3 docserv.uni-duesseldorf.de
KT Ziebart, SM Dixon, B Avila, MH El-Badri… - Journal of medicinal …, 2010 - ACS Publications
… Fmoc-3-chloro-l-phenylalanine was purchased from Chem-Impex International, Inc. Fmoc-Ala-OH, Fmoc-Lys(Dde)-OH, Fmoc-Orn(Dde)-OH, and Fmoc-OSu were purchased from …
Number of citations: 32 pubs.acs.org
B Avila - 2012 - search.proquest.com
… This intermediate was coupled to Rink amide MHBA resin that was preloaded with 3-chloroL-phenylalanine, and then the final component of the COMBI stage, 3-hydroxy-4methyl-2-…
Number of citations: 0 search.proquest.com

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